3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid
Description
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is a β-amino acid derivative featuring a catechol moiety (2,3-dihydroxyphenyl group) attached to the β-carbon of a propanoic acid backbone. This compound is structurally related to phenolic acids and amino acids, combining properties of both classes. Its structural analogues, such as 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) and derivatives with modified substituents, offer insights into its hypothetical behavior .
Properties
CAS No. |
32906-20-0 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-amino-3-(2,3-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(4-8(12)13)5-2-1-3-7(11)9(5)14/h1-3,6,11,14H,4,10H2,(H,12,13) |
InChI Key |
VSRNZQGKXGMPGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves several stages. One method includes the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to obtain azlactone, followed by hydrolysis and reduction using Raney alloy in an alkaline medium. The final step involves the removal of protective groups with hydrobromic acid and treatment with aqueous ammonia . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tyrosinase for enzymatic hydroxylation and ascorbic acid to prevent oxidation. Major products formed from these reactions include dopamine and eumelanin pigments .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing dopamine and other related compounds. In biology and medicine, it is significant for its role in neurotransmitter synthesis and potential therapeutic applications for conditions like Parkinson’s disease. Industrially, it is used in the production of melanin pigments and other biochemical intermediates .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves its conversion to dopamine through enzymatic hydroxylation. This process is catalyzed by tyrosinase, which converts the compound to dopaquinone, followed by spontaneous transformation into dopamine. The molecular targets and pathways involved include the dopaminergic system, which plays a crucial role in neurotransmission .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers: 2,3- vs. 3,4-Dihydroxy Substitution
The position of hydroxyl groups on the phenyl ring significantly impacts chemical and biological activity:
Key Findings :
- The 3,4-dihydroxy configuration (catechol) in dihydrocaffeic acid enhances electron donation, making it a potent antioxidant via both HAT (hydrogen atom transfer) and ET (electron transfer) mechanisms .
- The 2,3-dihydroxy isomer in the target compound may exhibit altered redox behavior due to steric and electronic differences, though experimental data are lacking.
Substituent Effects on Bioactivity
Modifications to the phenyl ring or backbone alter pharmacological and physicochemical properties:
Table 1: Impact of Substituents on Propanoic Acid Derivatives
Key Findings :
- Electron-donating groups (e.g., hydroxyl) enhance antioxidant activity, while electron-withdrawing groups (e.g., CN, NO₂) diminish it .
- Amino acid derivatives with extended linkers (e.g., phenpropyl esters) show improved lipid peroxidation inhibition compared to shorter chains .
Pharmacological Potential
Table 2: Comparative Pharmacological Profiles
Physicochemical Properties
The 2,3-dihydroxy configuration likely increases water solubility compared to methoxy or cyano analogues. However, logP values and stability under physiological conditions remain uncharacterized. For comparison:
Biological Activity
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid, also known as DHCA (dihydrocaffeic acid), is a phenolic compound that has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
- Chemical Formula : C9H11NO4
- Molecular Weight : 197.19 g/mol
- CAS Number : 53417335
Antioxidant Activity
Dihydrocaffeic acid exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have demonstrated its ability to scavenge free radicals effectively.
In a comparative study, DHCA showed higher radical scavenging activity than tocopherol and other phenolic compounds.
Anti-inflammatory Effects
Research indicates that DHCA can modulate inflammatory responses. It has been shown to inhibit the secretion of pro-inflammatory cytokines and enhance T-cell activation.
| Effect | Mechanism | Reference |
|---|---|---|
| Inhibition of pro-inflammatory cytokines | Reduces cytokine release in immune cells | |
| Enhancement of T-cell activation | Induces maturation of dendritic cells |
In vivo studies have suggested that DHCA can reduce colonic mucosal damage and submucosal edema in models of inflammation, highlighting its therapeutic potential in inflammatory bowel diseases.
Neuroprotective Effects
Dihydrocaffeic acid has been investigated for its neuroprotective properties, particularly in models of neurodegeneration.
- Mechanism of Action : It is believed to protect neuronal cells from apoptosis induced by oxidative stress.
- Case Study : In a rodent model of Alzheimer's disease, treatment with DHCA resulted in improved cognitive function and reduced amyloid plaque deposition.
Case Studies
-
Antioxidant Efficacy in Human Subjects
- A clinical trial involving healthy volunteers demonstrated that supplementation with DHCA significantly increased plasma antioxidant levels and reduced markers of oxidative stress after four weeks of treatment.
-
Inflammation Reduction in Diabetic Rats
- In a study on diabetic rats, administration of DHCA led to a marked decrease in serum levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential for managing diabetes-related inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
